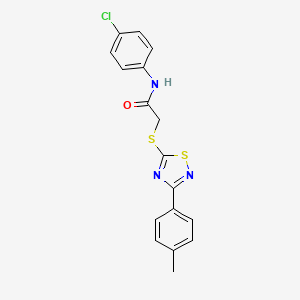

N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(4-Chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core linked to a 4-chlorophenylacetamide moiety via a thioether bridge.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3OS2/c1-11-2-4-12(5-3-11)16-20-17(24-21-16)23-10-15(22)19-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXODIQSQAVGWAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).

Thioacetamide Linkage Formation: The thiadiazole derivative is then reacted with 4-chlorophenyl acetic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the thioacetamide linkage.

Final Product Formation: The intermediate product is further reacted with p-tolyl isothiocyanate under mild conditions to yield the final compound.

Industrial Production Methods

Industrial production of N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibits significant antimicrobial properties. It has been shown to disrupt bacterial cell wall synthesis, making it effective against various bacterial strains. Its mechanism likely involves interaction with specific enzymes critical for bacterial survival.

Antifungal Properties

The compound also demonstrates antifungal activity. Studies have shown that it can inhibit the growth of several fungal pathogens, potentially through similar mechanisms as its antibacterial effects. This dual action against both bacteria and fungi positions it as a valuable candidate in the development of new antimicrobial agents.

Anticancer Potential

One of the most promising applications of N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is its anticancer activity. Research has indicated that it inhibits the proliferation of various human cancer cell lines. For instance:

- Breast cancer

- Lung cancer

- Colon cancer

The mechanism of action appears to involve the inhibition of pathways essential for cell proliferation and survival. This property makes it a subject of interest for further development as an anticancer drug .

Study 1: Anticancer Efficacy

In vitro studies have demonstrated that N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide significantly reduces the viability of human breast cancer cells. The compound was tested against multiple cancer cell lines, showing a marked decrease in cell proliferation compared to controls .

Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. Results indicated that it exhibited superior activity against certain resistant strains of bacteria, highlighting its potential as a new therapeutic agent in treating infections caused by multidrug-resistant organisms.

Synthesis and Production

The synthesis of N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves several steps:

- Formation of the thiadiazole ring.

- Introduction of the chlorophenyl group.

- Final coupling with thioacetamide.

Optimized methods for large-scale synthesis have been developed to ensure consistent quality and higher yields using continuous flow reactors.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial cells, leading to cell lysis and death.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting key signaling pathways involved in cell proliferation and survival.

Pesticidal Activity: The compound interferes with the normal metabolic processes of pests, leading to their death.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their modifications, and reported activities:

Key Structural Differences and Implications

Heterocycle Core: The target compound’s 1,2,4-thiadiazole core distinguishes it from triazole (e.g., ) or pyridine-based analogs (e.g., ). Thiadiazoles are known for their electron-deficient nature, enhancing interactions with biological targets via hydrogen bonding or π-π stacking . Triazolothiadiazole hybrids (e.g., ) exhibit potent kinase inhibition due to fused ring systems that mimic ATP-binding motifs.

4-Chlorophenylacetamide moiety is a common pharmacophore in agrochemicals (e.g., ) and kinase inhibitors (e.g., ), suggesting dual utility in pest control and cancer therapy.

Biological Activity: Insecticidal activity in pyridine-based analogs () highlights the role of the thioether-acetamide linkage in disrupting aphid nervous systems. Sub-nanomolar CDK5/p25 inhibition in triazolothiadiazole derivatives () underscores the importance of planar heterocycles in enzyme targeting.

Biological Activity

N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a complex structure that includes a chlorophenyl group, a thiadiazole ring, and a thioacetamide moiety. Its synthesis typically involves several steps, beginning with the preparation of the thiadiazole ring through the cyclization of thiosemicarbazide with ortho-tolyl isothiocyanate under acidic conditions. This intermediate is then reacted with 4-chlorophenyl acetic acid in the presence of dehydrating agents like phosphorus oxychloride to yield the final product.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Thiosemicarbazide, ortho-tolyl isothiocyanate |

| 2 | Acylation | 4-chlorophenyl acetic acid, phosphorus oxychloride |

Biological Activity

Research indicates that N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibits promising antimicrobial , antifungal , and anticancer properties.

Antimicrobial and Antifungal Properties

The compound has shown efficacy against various microbial strains. Its mechanism of action likely involves disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways in fungi. Studies have reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated against multiple human cancer cell lines, including:

- Lung Cancer (A549)

- Skin Cancer (SK-MEL-2)

- Ovarian Cancer (SK-OV-3)

- Colon Cancer (HCT15)

In vitro studies demonstrated that the compound inhibits cell proliferation effectively. For instance, it exhibited an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line, indicating strong cytotoxic effects . The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence its anticancer activity.

Case Studies

Several studies have investigated similar thiadiazole derivatives, highlighting their biological activities:

- Alam et al. (2011) : Reported significant suppressive activity against various human cancer cell lines using substituted thiadiazoles.

- Mohammadi-Farani et al. (2017) : Found that certain thiadiazole derivatives demonstrated potent anticancer effects with IC50 values ranging from 0.04 to 23.6 µM across different cancer types .

- Flefel et al. (2017) : Evaluated anticancer activity against human liver hepatocellular carcinoma and reported moderate-to-good results for their synthesized compounds .

The biological activity of N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiadiazole moiety may inhibit key enzymes involved in cell proliferation and survival.

- Disruption of Cellular Processes : The compound's ability to interfere with signaling pathways critical for cancer cell growth has been documented.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

-

Step 1 : React 2-amino-5-(p-tolyl)-1,3,4-thiadiazole with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane at 20–25°C.

-

Step 2 : Purify the product by recrystallization from ethanol-DMF (1:1 v/v) to achieve >70% yield .

-

Key Variables : Temperature control (<30°C) prevents side reactions, while TEA neutralizes HCl byproducts, improving reaction efficiency .

- Data Table :

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Chloroacetyl chloride | Dioxane | 20–25 | 70–85 |

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- FTIR : Confirm thioacetamide C=O stretching (~1650–1700 cm⁻¹) and aromatic C-H vibrations (~3000–3100 cm⁻¹) .

- X-ray Diffraction : Use SHELXL for refinement to resolve bond lengths (e.g., S–C bond: ~1.68–1.72 Å) and dihedral angles (e.g., thiadiazole vs. chlorophenyl ring: ~85–90°) .

- NMR : Assign peaks using DEPT-135 for methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–7.8 ppm) .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

- Methodological Answer :

-

Docking Studies : Use Glide XP (Schrödinger Suite) with hydrophobic enclosure scoring to model ligand-protein interactions. For example:

-

Prepare the ligand with OPLS4 force field.

-

Dock into CDK5/p25 active site (PDB: 1UNL) using extra-precision (XP) mode .

-

DFT Analysis : Optimize geometry at B3LYP/6-31G* level to calculate HOMO-LUMO gaps (~4.5–5.0 eV) and MESP surfaces, correlating with electrophilic/nucleophilic sites .

- Data Table :

| Parameter | Value (DFT) | Relevance | Reference |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 4.8 | Reactivity prediction | |

| LogP (Calculated) | 3.2 | Lipophilicity for bioavailability |

Q. How should researchers address contradictions in crystallographic data during refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for iterative refinement. For example:

- Resolve disordered atoms using PART instructions and ISOR restraints.

- Validate hydrogen bonding (e.g., N–H···O: 2.8–3.0 Å) with PLATON .

- Cross-Validation : Compare with analogous structures (e.g., N-(4-fluorophenyl) derivatives) to identify systematic errors in bond angles or torsions .

Q. What strategies optimize biological activity screening for anticancer potential?

- Methodological Answer :

- In Vitro Assays :

- Use MTT assays (Mosmann’s protocol) with IC₅₀ determination in HepG2 cells (72-hour exposure, λ = 570 nm) .

- Compare with positive controls (e.g., doxorubicin) to validate cytotoxicity thresholds .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., p-tolyl vs. 4-chlorophenyl) to assess impact on IC₅₀ values .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of thioacetamide groups .

- Crystallography : Collect high-resolution data (≤0.8 Å) to resolve intramolecular S···O interactions (~2.7 Å) .

- Computational : Validate docking poses with MM-GBSA free energy calculations (ΔG ~ -8.0 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.